molecular formula C16H23NO5 B13959546 N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine CAS No. 63868-63-3

N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine

Cat. No.: B13959546
CAS No.: 63868-63-3
M. Wt: 309.36 g/mol
InChI Key: PRWXVMWCOLOCLC-UHFFFAOYSA-N
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Description

N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine is a chemical compound with the molecular formula C16-H23-N-O5 and a molecular weight of 309.40 g/mol . The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in medicinal chemistry, frequently investigated for its potential in anticancer drug discovery . This specific structural motif is found in compounds that modulate key biological pathways, such as the Hippo signaling pathway, and is also present in potent tubulin polymerization inhibitors like combretastatin A-4 and its analogues, which are known to disrupt mitosis in cancer cells . Available data indicates this compound has been the subject of biochemical research, with an intraperitoneal LD50 of 500 mg/kg reported in mice . This product is intended for research purposes as a chemical reference standard or for use in exploratory biological studies. It is strictly for Laboratory Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications.

Properties

CAS No.

63868-63-3

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2,3-dimethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H23NO5/c1-10-11(2)22-7-6-17(10)16(18)12-8-13(19-3)15(21-5)14(9-12)20-4/h8-11H,6-7H2,1-5H3

InChI Key

PRWXVMWCOLOCLC-UHFFFAOYSA-N

Canonical SMILES

CC1C(OCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthesis Overview

The morpholine ring substituted at positions 2 and 3 with methyl groups is a key intermediate. While direct literature on 2,3-dimethylmorpholine is limited, insights can be drawn from closely related isomers such as cis-2,6-dimethylmorpholine, which share similar synthetic challenges.

Purification of Dimethylmorpholine Isomers

A notable method for obtaining high-purity cis-2,6-dimethylmorpholine, which can be adapted for 2,3-dimethylmorpholine, involves selective crystallization of the carboxylate salt formed by reaction with a carboxylic acid in an ester solvent, followed by alkaline hydrolysis to regenerate the free amine. This method achieves high purity (>80 mol% cis-isomer) and is advantageous for pharmaceutical applications due to its simplicity, low cost, and environmentally friendly reagents.

Step Description Conditions Outcome
1 Mixture of dimethylmorpholine isomers reacted with carboxylic acid in ester solvent Ester solvent, room temperature Formation of cis-2,6-dimethylmorpholine carboxylate salt
2 Crystallization of the salt Cooling, controlled crystallization Isolation of high-purity cis-isomer salt
3 Hydrolysis with alkaline substance Alkaline hydrolysis (e.g., NaOH) Recovery of cis-2,6-dimethylmorpholine free base

This purification method is supported by patent CN110950818B, which highlights its effectiveness in obtaining pharmaceutical-grade material suitable for further synthesis steps.

Industrial Synthesis

Industrial synthesis of dimethylmorpholine isomers typically involves high-temperature dehydration of diisopropanolamine catalyzed by concentrated sulfuric acid. The reaction temperature is optimized around 180°C to avoid carbonization, yielding a mixture of isomers including cis- and trans-2,6-dimethylmorpholine, as well as 2,5-dimethylmorpholine isomers.

Preparation of N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine

Acylation Reaction

The key step in preparing this compound is the acylation of the 2,3-dimethylmorpholine amine with 3,4,5-trimethoxybenzoyl chloride or an equivalent activated carboxylic acid derivative.

  • Reagents: 2,3-Dimethylmorpholine, 3,4,5-trimethoxybenzoyl chloride (or anhydride), base (e.g., triethylamine or pyridine)
  • Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran
  • Conditions: Low temperature (0–5°C) initially to control reaction rate, then room temperature stirring for several hours
  • Work-up: Aqueous quenching, extraction, and purification by recrystallization or chromatography

Reaction Mechanism

The nucleophilic secondary amine of 2,3-dimethylmorpholine attacks the electrophilic carbonyl carbon of the 3,4,5-trimethoxybenzoyl chloride, forming the amide bond with release of HCl, which is scavenged by the base.

Optimization Parameters

Parameter Typical Range Effect on Yield/Purity
Temperature 0–25°C Lower temp reduces side reactions
Solvent polarity Medium (e.g., DCM, THF) Influences solubility and reaction rate
Base equivalents 1.1–1.5 eq Ensures complete neutralization of HCl
Reaction time 2–6 hours Sufficient for completion without degradation

Purification

The crude product is typically purified by recrystallization from suitable solvents such as ethanol or ethyl acetate to achieve high purity. Chromatographic methods may be employed for analytical scale or when impurities persist.

Related Synthetic Routes and Intermediates

Although direct literature on this compound is scarce, related compounds such as trimethoprim (5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine) have well-documented synthetic pathways involving condensation of 3,4,5-trimethoxybenzaldehyde with nitrile intermediates in polar solvents and bases, yielding key intermediates for further functionalization. These methodologies suggest that the 3,4,5-trimethoxybenzoyl moiety can be efficiently introduced via aldehyde or acid chloride intermediates under controlled conditions.

Summary Table of Preparation Methods

Step Method Key Reagents Conditions Yield/Purity Reference
1 Synthesis of dimethylmorpholine isomers Diisopropanolamine, H2SO4 180°C dehydration >80% yield, mixture of isomers
2 Purification of cis-isomer Carboxylic acid, ester solvent, base Crystallization, alkaline hydrolysis >80 mol% cis purity
3 Acylation with 3,4,5-trimethoxybenzoyl chloride 2,3-dimethylmorpholine, acid chloride, base 0–25°C, aprotic solvent High yield, high purity Inferred from general acylation chemistry
4 Alternative intermediate synthesis 3,4,5-trimethoxybenzaldehyde, nitriles Polar solvents, base, condensation Good yield of intermediates

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoyl morpholine derivatives .

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site . Additionally, it can interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. N-(3,4,5-Trimethoxybenzoyl)azocidine ()

  • Core Structure : Replaces the morpholine ring with an azocidine (8-membered ring), reducing ring strain but increasing conformational flexibility.
  • Pharmacological Implications : Azocidine’s larger ring may enhance binding to hydrophobic pockets in target proteins but reduce metabolic stability compared to the rigid morpholine core .
  • Synthetic Route: Not detailed in the evidence, but azocidine derivatives often require multi-step cyclization, contrasting with the straightforward coupling methods used for morpholine derivatives (e.g., HBTU-mediated amidation, as in ) .

b. 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles ()

  • Core Structure : Incorporates a triazole ring instead of morpholine, with a thioether side chain.
  • Activity : Demonstrates antiproliferative activity in cancer cell lines (IC₅₀ ~1–10 μM), likely due to the trimethoxyphenyl group’s tubulin-binding affinity. The morpholine derivative may exhibit improved solubility (logS ≈ -4.5) compared to the thiol-containing triazole (logS ≈ -5.2) .

c. Taxane-Combined Triazole Derivatives ()

  • Structure : Combines a triazole core with a 3,4,5-trimethoxybenzoyl group and taxane.
  • Therapeutic Synergy : Co-administration with taxanes enhances anticancer efficacy, suggesting that N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine could similarly benefit from combination therapies .
Mechanism of Action Hypotheses
  • Tubulin Inhibition : The 3,4,5-trimethoxybenzoyl group is a hallmark of colchicine-site binders (e.g., combretastatin analogues). The morpholine derivative’s rigidity may improve binding affinity compared to flexible azocidine derivatives .
  • Kinase Modulation : Morpholine rings are common in PI3K/mTOR inhibitors (e.g., voxtalisib). The methyl substituents may fine-tune selectivity versus off-target kinases .

Biological Activity

N-(3,4,5-Trimethoxybenzoyl)-2,3-dimethylmorpholine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of a morpholine ring substituted with both methyl groups and a 3,4,5-trimethoxybenzoyl moiety. The molecular formula is C16H23NO4C_{16}H_{23}NO_4 with a molecular weight of approximately 309.36 g/mol. This specific substitution pattern is believed to enhance its solubility and bioactivity compared to other morpholine derivatives.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of tubulin polymerization .
  • Cell Cycle Modulation : Studies indicate that similar compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase .
  • Antiproliferative Effects : It exhibits antiproliferative activity against various cancer cell lines at nanomolar concentrations .

Anticancer Activity

Research has demonstrated that this compound and its analogs possess significant anticancer properties:

  • Inhibition of Tumor Growth : Compounds in this class have been evaluated for their ability to inhibit cancer cell growth. For example, derivatives have shown effectiveness against microtubule dynamics by binding to the colchicine site on tubulin .
  • Cytotoxicity Profiles : The cytotoxic effects were assessed using various cancer cell lines such as HL-60 and others. The most promising derivatives showed low cytotoxicity while maintaining high antiproliferative effects.

Other Biological Activities

In addition to anticancer properties, this compound has been explored for other biological activities:

  • Lipid Lowering Effects : Some studies suggest potential applications in managing lipid accumulation in hepatocytes .
  • Agrochemical Applications : Its biological activity has also led to investigations for use in agrochemicals due to its efficacy against plant pathogens.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various derivatives of 2-(3',4',5'-trimethoxybenzoyl) compounds and evaluated their antiproliferative activity. The most effective compound inhibited tubulin polymerization significantly .
  • Structure-Activity Relationship (SAR) :
    • Research on 2-(3',4',5'-trimethoxybenzoyl)-3-amino thiophene derivatives revealed that modifications at the para-position significantly influenced their antiproliferative activity. This highlights the importance of structural variations in enhancing biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC₁₆H₂₃NO₄Dimethyl substitution at positions 2 and 3 on the morpholine ring
2-(3',4',5'-Trimethoxybenzoyl)-3-amino thiopheneC₁₅H₁₈N₂O₄SContains a thiophene ring; effective against various cancer cell lines
2-(3',4',5'-Trimethoxybenzoyl)-benzo[b]furanC₁₅H₁₅NO₄Exhibits strong interaction with tubulin

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